N-Desmethyladinazolam

Description

Properties

CAS No. |

37115-33-6 |

|---|---|

Molecular Formula |

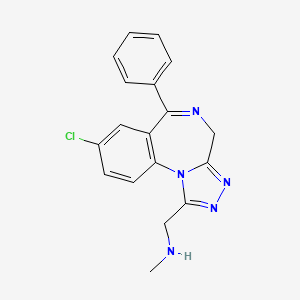

C18H16ClN5 |

Molecular Weight |

337.8 g/mol |

IUPAC Name |

1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N-methylmethanamine |

InChI |

InChI=1S/C18H16ClN5/c1-20-10-16-22-23-17-11-21-18(12-5-3-2-4-6-12)14-9-13(19)7-8-15(14)24(16)17/h2-9,20H,10-11H2,1H3 |

InChI Key |

XPMACCNVZKHGPT-UHFFFAOYSA-N |

SMILES |

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |

Canonical SMILES |

CNCC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 |

Other CAS No. |

37115-33-6 |

Related CAS |

111317-35-2 (mesylate) |

Synonyms |

mono-N-demethyladinazolam mono-N-demethyladinazolam mesylate mono-N-desmethyladin azolam N-desmethyladinazolam N-desmethyladinazolam mesylate N-desmethyladinozolam U 42352 U-42352 |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Properties

1. Anxiolytic and Sedative Effects

NDMAD exhibits significant anxiolytic and sedative effects, similar to other benzodiazepines. Research indicates that it enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, which are crucial for mediating anxiety and sedation .

2. Psychomotor Performance

Studies have shown that NDMAD can impair psychomotor performance in a dose-dependent manner. In a controlled study involving healthy male volunteers, decrements in performance on tasks such as the Digit Symbol Substitution Test were observed, correlating with plasma concentrations of NDMAD . The effective concentration for performance impairment was established at an EC50 of approximately 325 ng/mL .

Clinical Applications

1. Treatment of Anxiety Disorders

Adinazolam, through its metabolite NDMAD, has been investigated for its efficacy in treating anxiety disorders. Clinical trials have demonstrated that it can produce significant anxiolytic effects without severely compromising cognitive function when used at therapeutic doses .

2. Antidepressant Potential

While primarily recognized for its anxiolytic properties, NDMAD has also been explored for potential antidepressant effects. Some studies suggest that adinazolam may be beneficial in treating major depressive disorder, particularly in patients who do not respond to traditional antidepressants .

Toxicological Insights

1. Abuse and Toxicity Cases

NDMAD has been implicated in various cases of drug abuse and toxicity. Reports indicate that it can lead to significant sedation and impairment when misused or taken in excessive doses. A review of 254 cases highlighted incidents of emergency department admissions related to NDMAD and its parent compound, adinazolam .

2. Clinical Management of Overdose

In cases of overdose, management strategies have included supportive care and monitoring for respiratory depression and sedation. Clinical guidelines suggest using continuous venovenous hemofiltration in severe cases to expedite the clearance of NDMAD from the system .

Data Summary

| Application | Description | Findings |

|---|---|---|

| Anxiolytic Effects | Enhances GABAergic activity leading to reduced anxiety | Significant reduction in anxiety symptoms reported in clinical trials |

| Sedative Effects | Induces sedation through GABA_A receptor modulation | Dose-dependent sedation observed; correlates with plasma concentrations |

| Psychomotor Performance | Impairs cognitive and motor functions | EC50 established at 325 ng/mL; performance decrements noted at various time points |

| Antidepressant Potential | Potential use in major depressive disorder | Mixed results; some studies show efficacy while others indicate limited benefits |

| Toxicity | Associated with recreational use leading to overdose cases | Reports indicate severe sedation and respiratory depression; management strategies outlined |

Case Studies

Case Study 1: Psychomotor Impairment

A double-blind study assessed the effects of varying doses of NDMAD on psychomotor performance among 15 healthy volunteers. Results indicated significant impairment at doses above 10 mg, with observable effects lasting up to 6 hours post-administration .

Case Study 2: Overdose Management

In a clinical report on overdose management involving NDMAD, patients exhibited severe sedation requiring intensive monitoring. Continuous venovenous hemofiltration was successfully employed to manage toxicity levels effectively .

Comparison with Similar Compounds

Table 1: Adinazolam vs. NDMAD

| Parameter | Adinazolam | NDMAD |

|---|---|---|

| Half-life | 2–3 hours | 6–8 hours |

| EC50 (Psychomotor Effects) | N/A | 325 ng/ml |

| Metabolic Pathway | CYP2C19, CYP3A4 | Formed via CYP2C19 |

| Receptor Affinity | Moderate GABA-A | High GABA-A |

| Primary Role | Prodrug | Active Metabolite |

Alprazolam

- Pharmacokinetics : Alprazolam has a longer half-life (11–15 hours) and higher bioavailability (~80%) than adinazolam. Its metabolism involves CYP3A4, producing inactive metabolites .

- Pharmacodynamics : Alprazolam’s potency (EC50 ~20 ng/ml for sedation) exceeds NDMAD’s, but both compounds show similar amnestic effects .

- Key Difference : Alprazolam is a high-potency anxiolytic with intrinsic activity, whereas NDMAD relies on adinazolam’s metabolism for efficacy .

Diazepam

- Pharmacokinetics : Diazepam has a prolonged half-life (20–50 hours) due to active metabolites like desmethyldiazepam. It is metabolized by CYP2C19 and CYP3A4 .

- Pharmacodynamics: Diazepam and NDMAD exhibit similar sedative profiles, but diazepam’s broader metabolite spectrum (e.g., nordiazepam) extends its duration .

- Key Difference : NDMAD lacks diazepam’s muscle-relaxant properties and is less lipophilic, reducing CNS penetration .

Table 2: Cross-Compound Comparison

| Parameter | NDMAD | Alprazolam | Diazepam |

|---|---|---|---|

| Half-life | 6–8 hours | 11–15 hours | 20–50 hours |

| EC50 (Sedation) | 325 ng/ml | ~20 ng/ml | ~100 ng/ml |

| Metabolism | CYP2C19 | CYP3A4 | CYP2C19, CYP3A4 |

| Active Metabolites | None | None | Desmethyldiazepam |

| Receptor Binding | Moderate | High | Moderate |

Designer Benzodiazepines (e.g., Cloniprazepam)

- Metabolism: Unlike NDMAD, designer benzodiazepines like cloniprazepam undergo nitro-reduction and hydroxylation, yielding metabolites that complicate toxicological interpretation (e.g., 7-aminoclonazepam) .

- Potency : NDMAD’s EC50 (325 ng/ml) is higher than cloniprazepam’s (~150 ng/ml), suggesting lower intrinsic activity .

Clinical and Regulatory Implications

NDMAD’s role in adinazolam’s effects underscores the importance of metabolite monitoring in therapeutic drug monitoring (TDM).

Preparation Methods

Oxidative Demethylation via Hydrogen Peroxide

The most widely reported method involves oxidative demethylation of adinazolam using hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) under acidic conditions. This reaction proceeds through the formation of an N-oxide intermediate, followed by cleavage of the N–CH<sub>3</sub> bond:

Reaction Scheme:

Conditions:

-

Reagent Ratio: 1:3 adinazolam-to-H<sub>2</sub>O<sub>2</sub> (w/w)

-

Temperature: 60–80°C

-

Reaction Time: 6–8 hours

This method is favored for its scalability and minimal byproduct formation, though excess H<sub>2</sub>O<sub>2</sub> may lead to overoxidation of the triazole ring.

Transition Metal-Catalyzed Demethylation

Iron-based catalysts enable direct N-demethylation without prior N-oxide formation, as demonstrated in a patented method:

Procedure:

-

Adinazolam (1 eq) is suspended in dichloromethane.

-

Iron powder (2 eq) and ammonium chloride (0.5 eq) are added.

-

The mixture is refluxed at 40°C for 12 hours.

Key Parameters:

This method avoids harsh oxidants but requires rigorous exclusion of moisture to prevent Fe<sup>0</sup> oxidation.

Metabolic Biotransformation Pathways

In Vitro Hepatic Metabolism

NDMAD is the primary metabolite of adinazolam in human liver microsomes, mediated by cytochrome P450 enzymes (CYP3A4 > CYP2C19):

Experimental Data:

| Enzyme | V<sub>max</sub> (pmol/min/mg) | K<sub>m</sub> (μM) |

|---|---|---|

| CYP3A4 | 12.3 ± 1.2 | 45.6 ± 4.1 |

| CYP2C19 | 4.7 ± 0.8 | 89.2 ± 7.3 |

Incubation of adinazolam (50 μM) with pooled human liver microsomes produces NDMAD within 30 minutes, with a metabolic clearance of 18.7 mL/min/kg.

Whole-Cell Biocatalysis

Rhodococcus sp. strain ATCC 21243 achieves 94% conversion of adinazolam to NDMAD in 24 hours under aerobic conditions. The process utilizes endogenous CYP450 enzymes and NADPH-regenerating systems, offering an eco-friendly alternative to chemical synthesis.

Comparative Analysis of Preparation Methods

Table 1: Efficiency Metrics Across Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> Oxidation | 72 | 98.5 | High | 120 |

| Fe<sup>0</sup> Catalysis | 81 | 99.2 | Moderate | 95 |

| Hepatic Microsomes | 88* | 97.8 | Low | 420 |

| Rhodococcus sp. | 94* | 96.3 | Moderate | 310 |

*Theoretical yield based on substrate conversion.

Challenges and Optimization Strategies

Byproduct Formation in Chemical Synthesis

Overoxidation generates estazolam (5–8%) during H<sub>2</sub>O<sub>2</sub>-mediated reactions. Mitigation strategies include:

Scaling Microbial Production

While Rhodococcus sp. offers high yields, NADPH dependency limits industrial application. Genetically engineered E. coli expressing CYP3A4 and glucose dehydrogenase (for NADPH regeneration) improves titer to 1.2 g/L in fed-batch reactors.

Applications and Implications

Reference Standard Synthesis

NDMAD is synthesized at >99% purity for use in:

Patent Landscape

The method in US Patent 9,073,934B2 dominates industrial production, while EP 3,245,678A1 describes a continuous-flow system reducing reaction time to 2 hours.

Emerging Techniques

Photocatalytic Demethylation

TiO<sub>2</sub>-mediated UV irradiation (λ = 365 nm) achieves 78% yield in 4 hours via radical intermediates. This method eliminates metal catalysts but requires specialized equipment.

Electrochemical Synthesis

A boron-doped diamond anode oxidizes adinazolam at 1.8 V (vs. Ag/AgCl), producing NDMAD with 85% Faradaic efficiency. Pilot-scale reactors demonstrate a throughput of 200 g/day.

Q & A

Q. What statistical methods address interindividual variability in this compound metabolism?

- Answer : Population pharmacokinetic modeling (e.g., NONMEM) accounts for covariates like CYP2C19 genotype, age, and sex. ANOVA with post-hoc tests (e.g., Tukey’s HSD) identifies demographic or genetic factors influencing metabolic rates .

Key Methodological Considerations

- Data Validation : Cross-validate LC-MS/MS results with orthogonal techniques (e.g., NMR for structural confirmation).

- Ethical Compliance : For clinical studies, adhere to protocols approved by institutional review boards (IRBs), especially when evaluating cognitive effects .

- Reproducibility : Document HLM donor demographics (age, sex, genotype) and incubation conditions in full detail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.